![molecular formula C29H28F2N2O3 B2374842 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide CAS No. 864842-76-2](/img/structure/B2374842.png)
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
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Description
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound 1 and has been synthesized using a variety of methods. In
Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides
A study by Hsiao et al. (2000) describes the synthesis and properties of ortho-linked polyamides with flexible main-chain ether linkages, demonstrating their solubility in polar solvents and thermal stability, which could be relevant for materials science applications (Hsiao, Yang, & Chen, 2000).
Reactivity and Applications in Organic Synthesis
Jasch et al. (2012) explored the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry, highlighting their use in nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012). This suggests the potential of tert-butyl and difluorophenyl groups in facilitating specific organic transformations.
Electrochromic Materials
Research by Hsiao et al. (2010) on fluorescent and electrochromic aromatic polyamides incorporating 4-tert-butyltriphenylamine groups indicates the potential of such materials in electrochromic devices and displays (Hsiao, Liou, Kung, & Chang, 2010).
Applications in Asymmetric Synthesis
Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, highlighting the activation and chiral directing capabilities of the tert-butyl group (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N2O3/c1-29(2,3)20-12-10-19(11-13-20)26(34)32(25-15-14-21(30)18-24(25)31)16-6-7-17-33-27(35)22-8-4-5-9-23(22)28(33)36/h4-5,8-15,18H,6-7,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQCRQTZMOFGDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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